![molecular formula C11H7IO2 B3058678 3-Iodonaphthalene-1-carboxylic acid CAS No. 91059-40-4](/img/structure/B3058678.png)
3-Iodonaphthalene-1-carboxylic acid
Overview
Description
3-Iodonaphthalene-1-carboxylic acid is an organic compound with the chemical formula C11H7IO2 . It has a molecular weight of 298.08 . The IUPAC name for this compound is 3-iodo-1-naphthoic acid .
Molecular Structure Analysis
The InChI code for 3-Iodonaphthalene-1-carboxylic acid is 1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) . This indicates that the compound consists of a naphthalene ring with an iodine atom at the 3rd position and a carboxylic acid group at the 1st position .It is stored at room temperature . More specific physical and chemical properties were not available in the retrieved data.
Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselective Synthesis : A study details the regioselective synthesis of substituted naphthalenes, including 1-iodonaphthalene derivatives. This process, which occurs at room temperature, results in interesting substitution patterns and is a novel, metal-free approach (Barluenga et al., 2003).
- Synthesis of High Specific Activity Compounds : Another research outlines the synthesis of [14C-carboxyl] 1,8-naphthalic anhydride, incorporating 8-bromo-1-naphthylmagnesium iodide prepared from 8-bromo-1-iodonaphthalene (Tanaka et al., 1984).
- Novel Synthetic Approaches : A unique synthetic approach to benzo[h]chromones has been developed, using 1-methoxymethoxy-3-(2-alkynoyloxy)methyl-2-iodonaphthalenes (Sakamoto et al., 2000).
Photophysics and Photodissociation Dynamics
- Triplet Lifetimes of Aryl Iodides : Research indicates that the triplet state of iodonaphthalene has its lifetime extended at lower temperatures, suggesting an intramolecular energy relocation process (Grieser & Thomas, 1980).
- Ultrafast Relaxation Study : A study on 1-iodonaphthalene using time-resolved femtosecond pump-probe mass spectrometry reveals complex decay profiles, providing insights into its dissociation channels (Montero et al., 2010).
Reaction Mechanisms
- Deiodination Mechanism : NMR observations of cationic Wheland-like intermediates in the deiodination of protected 1-iodonaphthalene-2,4-diamines provide insights into reaction mechanisms and dynamic equilibria (Twum et al., 2013).
- Non-Concerted Pathways : A study explores non-concerted pathways in the generation of dehydroarenes by thermal decomposition of diaryliodonium carboxylates, shedding light on the generation of arynic intermediates (Luis et al., 1989).
Miscellaneous Applications
- Labelling Agent for Liquid Chromatography : 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, derived from 2,3-naphthalenedicarboxylic anhydride, serves as an effective labelling agent for carboxylic acids in high-performance liquid chromatography (Yasaka et al., 1990).
Safety and Hazards
The safety data sheet for 3-Iodonaphthalene-1-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Future Directions
While specific future directions for 3-Iodonaphthalene-1-carboxylic acid were not found in the retrieved data, research into the synthesis and applications of indole derivatives is ongoing . This includes the development of novel methods of synthesis and the exploration of their biological activities .
properties
IUPAC Name |
3-iodonaphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGGRXQUVAKVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679152 | |
Record name | 3-Iodonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodonaphthalene-1-carboxylic acid | |
CAS RN |
91059-40-4 | |
Record name | 3-Iodonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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